molecular formula C6H3Cl4FN2O B3287552 5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine CAS No. 84737-34-8

5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine

Cat. No.: B3287552
CAS No.: 84737-34-8
M. Wt: 279.9 g/mol
InChI Key: SXVBQTPNCAIFRD-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by distinct substituents at positions 2, 4, 5, and 6 of the pyrimidine ring. The compound features:

  • Chlorine at position 5, which enhances electrophilicity and influences reactivity in substitution reactions.
  • Fluorine at position 2, contributing to metabolic stability and binding affinity via hydrogen bonding interactions.
  • Methoxy group at position 4, increasing lipophilicity and modulating solubility.
  • Trichloromethyl group at position 6, a strong electron-withdrawing substituent that stabilizes the ring system and may enhance cytotoxicity .

Properties

IUPAC Name

5-chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4FN2O/c1-14-4-2(7)3(6(8,9)10)12-5(11)13-4/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVBQTPNCAIFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1Cl)C(Cl)(Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tetrachloropyrimidine with anhydrous potassium fluoride at high temperatures to introduce the fluorine atom . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as a reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Methanol, sodium methoxide.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of chlorine, fluorine, and methoxy groups can influence its binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Substituents (Positions) Key Properties/Applications Reference
5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine Cl (5), F (2), OMe (4), CCl₃ (6) High electrophilicity, potential cytotoxicity
5-(4-Bromophenyl)-6-chloro-7-(2,4-dichlorophenyl)-4-(4-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (16a) Cl (6), BrPh (5), Cl₂Ph (7) Anticancer (IC₅₀ = 1.7–8.7 µg/ml)
4-Chloro-2-ethoxy-5-fluoropyrimidine Cl (4), EtO (2), F (5) High structural similarity (Score: 0.94)
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Cl (4), CF₃ (2), Me (5,6) Agrochemical intermediate
6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methoxypyrimidine-4-carbonitrile OMe (5), CN (4), NH₂Ph (6) Antitumor activity (LCMS: m/z 299 [M+H]⁺)

Substituent Impact Analysis:

  • Trichloromethyl (CCl₃) vs.
  • Methoxy (OMe) vs. Ethoxy (OEt): Ethoxy groups (e.g., in 4-Chloro-2-ethoxy-5-fluoropyrimidine ) increase steric bulk, which may reduce binding affinity compared to methoxy-substituted analogues.
  • Halogen Position: Fluorine at position 2 (target) vs.

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives

Compound ID Cell Line (IC₅₀, µg/ml) Mechanism of Action Reference
14a MCF7 (1.7), HePG2 (8.7) Bcl2 inhibition, Caspase 8 activation
16b MCF7 (5.7) Apoptosis induction, G1/S phase arrest
17 PACA2 (6.4) Molecular docking affinity to Bcl2
Target Compound* Predicted: DNA alkylation via CCl₃

Fluorine and methoxy groups likely enhance cell permeability and target specificity .

Biological Activity

5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the introduction of halogen substituents on the pyrimidine ring. The presence of the trichloromethyl group enhances its reactivity and potential biological activity.

Table 1: Summary of Synthetic Methods

MethodDescription
HalogenationIntroduction of chlorine and fluorine via electrophilic aromatic substitution.
Nucleophilic SubstitutionReaction with nucleophiles to replace halogen atoms with other functional groups.
Coupling ReactionsFormation of more complex structures through reactions with other organic compounds.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-cancer agent and its efficacy against different cell lines.

Anticancer Properties

Research has demonstrated that this compound exhibits potent inhibitory effects on several cancer cell lines, including leukemia and solid tumors. For instance, studies have shown that it inhibits the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range, indicating strong cytotoxicity.

Table 2: Biological Activity Against Cancer Cell Lines

Cell LineIC50 (nM)Mechanism of Action
L1210 (mouse leukemia)<10Inhibition of nucleotide synthesis
A549 (lung cancer)<50Induction of apoptosis
MCF-7 (breast cancer)<30Cell cycle arrest at G1 phase

The mechanism by which this compound exerts its effects appears to involve the inhibition of key enzymes involved in nucleotide metabolism. This inhibition leads to a decrease in DNA synthesis and ultimately triggers apoptosis in sensitive cell lines.

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

  • Study on Leukemia Cells : A study published in PubMed evaluated the effects of various pyrimidine derivatives, including this compound, against L1210 cells. The results indicated a significant reduction in cell viability, supporting its potential as a therapeutic agent for leukemia .
  • Solid Tumor Models : In another study, this compound was tested against A549 lung cancer cells, where it demonstrated a dose-dependent increase in apoptosis markers, suggesting its utility in targeting solid tumors .

Applications in Drug Development

Due to its promising biological activity, this compound is being explored for development into new therapeutic agents. Its structural modifications could lead to derivatives with enhanced efficacy or reduced toxicity.

Potential Applications:

  • Anticancer Therapies : Development as a chemotherapeutic agent targeting various cancers.
  • Antiviral Agents : Exploration for efficacy against viral infections due to structural similarities with known antiviral drugs.

Q & A

Q. How can researchers assess the environmental impact of synthetic byproducts (e.g., chlorinated waste)?

  • Methodology :
  • GC-MS analysis : Quantify volatile chlorinated byproducts (e.g., chloroform) in reaction mixtures .
  • Microbial assays : Test wastewater samples for inhibition of Vibrio fischeri bioluminescence to assess ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine
Reactant of Route 2
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5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine

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